molecular formula C13H13BrN2O2 B3597919 N-(2-bromobenzyl)-3,5-dimethyl-4-isoxazolecarboxamide

N-(2-bromobenzyl)-3,5-dimethyl-4-isoxazolecarboxamide

Cat. No.: B3597919
M. Wt: 309.16 g/mol
InChI Key: SMIAHNNUVZYXLO-UHFFFAOYSA-N
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Description

“N-(2-bromobenzyl)-3,5-dimethyl-4-isoxazolecarboxamide” is a complex organic compound. It contains an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom. The isoxazole ring is substituted at the 4-position with a carboxamide group (CONH2), and at the 3 and 5 positions with methyl groups (CH3). The nitrogen of the isoxazole ring is also bonded to a 2-bromobenzyl group, which consists of a benzene ring with a bromine atom and a methyl group attached .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the isoxazole ring, which imparts aromaticity and contributes to the compound’s stability. The bromine atom in the 2-bromobenzyl group is a heavy atom that could influence the compound’s physical and chemical properties, including its reactivity .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For instance, the bromine atom in the 2-bromobenzyl group is a good leaving group, making it susceptible to nucleophilic substitution reactions . The carboxamide group could participate in hydrolysis reactions under acidic or basic conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxamide group could enhance the compound’s solubility in polar solvents . The bromine atom could increase the compound’s molecular weight and density .

Safety and Hazards

As with any chemical compound, handling “N-(2-bromobenzyl)-3,5-dimethyl-4-isoxazolecarboxamide” would require appropriate safety precautions. The specific hazards associated with this compound would depend on its physical and chemical properties .

Future Directions

The study of isoxazole derivatives is a vibrant field in medicinal chemistry due to their diverse biological activities. Future research could explore the biological activity of “N-(2-bromobenzyl)-3,5-dimethyl-4-isoxazolecarboxamide” and its potential applications in medicine .

Properties

IUPAC Name

N-[(2-bromophenyl)methyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O2/c1-8-12(9(2)18-16-8)13(17)15-7-10-5-3-4-6-11(10)14/h3-6H,7H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMIAHNNUVZYXLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NCC2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

44.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24791141
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-bromobenzyl)-3,5-dimethyl-4-isoxazolecarboxamide
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N-(2-bromobenzyl)-3,5-dimethyl-4-isoxazolecarboxamide
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N-(2-bromobenzyl)-3,5-dimethyl-4-isoxazolecarboxamide
Reactant of Route 4
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N-(2-bromobenzyl)-3,5-dimethyl-4-isoxazolecarboxamide
Reactant of Route 5
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N-(2-bromobenzyl)-3,5-dimethyl-4-isoxazolecarboxamide
Reactant of Route 6
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N-(2-bromobenzyl)-3,5-dimethyl-4-isoxazolecarboxamide

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